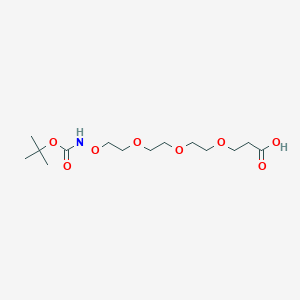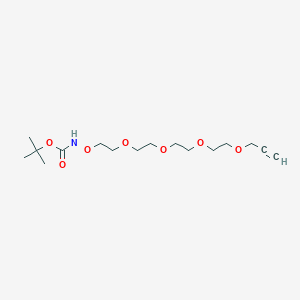
Tebanicline hydrochloride
Overview
Description
- ABT-594 hydrochloride, also known as Tebanicline, is a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs) containing the α4β2 subunit.
- Its chemical name is ®-5-(Azetidin-2-ylmethoxy)-2-chloropyridine hydrochloride.
- ABT-594 exhibits remarkable selectivity for α4β2 nAChRs over other neurotransmitter receptors .
- Notably, it displays analgesic properties in various animal pain models.
Mechanism of Action
Target of Action
Tebanicline hydrochloride, also known as ABT-594, is a potent synthetic nicotinic analgesic drug . Its primary targets are the neuronal nicotinic acetylcholine receptors, specifically the α3β4 and the α4β2 subtypes . These receptors play a crucial role in the transmission of pain signals in the nervous system.
Mode of Action
This compound acts as a partial agonist at its target receptors This activation modulates the transmission of pain signals, resulting in potent analgesic activity .
Result of Action
The primary result of this compound’s action is its potent analgesic effects. It has shown significant analgesic activity against neuropathic pain in both animal and human trials . Importantly, it achieves these effects with far less toxicity than its parent compound, epibatidine .
Biochemical Analysis
Biochemical Properties
Tebanicline hydrochloride acts as a partial agonist at neuronal nicotinic acetylcholine receptors, binding to both the α3β4 and the α4β2 subtypes . This interaction with neuronal nicotinic acetylcholine receptors is key to its function and its role in biochemical reactions.
Cellular Effects
This compound has been shown to inhibit the release of calcitonin gene-related peptide from C-fibers terminating in the dorsal horn of the spinal cord, an effect mediated via neuronal nicotinic acetylcholine receptors . This suggests that this compound can influence cell function and cellular processes, including cell signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its function as a partial agonist at neuronal nicotinic acetylcholine receptors . It binds to both the α3β4 and the α4β2 subtypes of these receptors , which can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Preparation Methods
- The synthetic route for ABT-594 hydrochloride involves specific chemical transformations.
- Unfortunately, detailed reaction conditions and industrial production methods are not readily available in the provided sources.
Chemical Reactions Analysis
- ABT-594 hydrochloride likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain unspecified.
- The major products formed from these reactions are not explicitly documented.
Scientific Research Applications
- ABT-594 hydrochloride has diverse applications:
Pain Management: Due to its analgesic properties, it may find use in treating pain conditions.
Cognitive Enhancement: In rodent models of attention deficit, ABT-594 demonstrates cognitive enhancement effects.
Neurobiology Research: Researchers study its impact on neuronal nicotinic receptors and related pathways.
Comparison with Similar Compounds
- Unfortunately, the sources do not provide a direct comparison with similar compounds.
- ABT-594’s unique selectivity for α4β2 nAChRs sets it apart from other ligands in this class.
Properties
IUPAC Name |
5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;/h1-2,5,7,11H,3-4,6H2;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVARJONEFSAJB-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CN=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1COC2=CN=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203564-54-9 | |
| Record name | Tebanicline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203564549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TEBANICLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48U2WUT775 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















